
Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amine, followed by cyclization and esterification .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydropyridine ring into a more oxidized form.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: Substitution reactions can introduce different substituents onto the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce new functional groups onto the ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise in biological assays, particularly in enzyme inhibition studies.
Medicine: Research has explored its potential as a precursor for drug development, especially in the treatment of neurological disorders.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate
- Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate
Comparison: Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Biological Activity
Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₈H₁₃N₁O₃
- SMILES Notation : COC1=NCCCC1C(=O)OC
- InChIKey : PNVGZDWBMOMHPN-UHFFFAOYSA-N
The compound features a tetrahydropyridine core which is a common scaffold in medicinal chemistry, often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Antiparasitic Activity : The compound's structural similarity to other tetrahydropyridine derivatives suggests potential antiparasitic properties. Research indicates that modifications to the tetrahydropyridine scaffold can enhance activity against parasites while balancing metabolic stability .
- Neuroprotective Effects : Compounds with similar structures have been implicated in neuroprotective mechanisms. For instance, derivatives of tetrahydropyridine are often studied for their role in neurodegenerative diseases like Parkinson's disease .
- Muscarinic Receptor Interaction : Some studies have shown that related compounds exhibit selective antagonistic activity at muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype. This suggests that this compound may also interact with these receptors, potentially influencing cognitive functions and drug abuse treatments .
Table 1: Summary of Biological Activities
Synthesis and Structural Modifications
Research indicates that structural modifications to the tetrahydropyridine core can significantly affect biological activity. For example:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via catalytic annulation or nucleophilic substitution. For example, phosphine-catalyzed [4+2] annulation using ethyl acrylate derivatives and imines generates the tetrahydropyridine core, followed by methoxy group introduction via alkylation . Key variables include catalyst loading (e.g., 5-10 mol%), solvent polarity (e.g., THF or DCM), and temperature (25-80°C). Yield optimization requires precise stoichiometric control of reactants and inert atmosphere conditions to prevent oxidation of intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy protons (δ ~3.3–3.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm). Ring current effects in the tetrahydropyridine moiety cause distinct splitting patterns for protons at C-2 and C-6 .
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ at m/z 200.1052 for C9H14NO3) and fragmentation patterns .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer : The ester group is prone to hydrolysis in humid environments. Storage at 2–8°C in anhydrous solvents (e.g., dry DCM) or under nitrogen atmosphere preserves integrity. Degradation products (e.g., carboxylic acid derivatives) can be monitored via TLC (Rf shift) or HPLC retention time changes .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for asymmetric syntheses of this compound?
- Methodological Answer : Discrepancies in ee often arise from catalyst choice or reaction workup. For example, isothiourea catalysts may favor (S)-enantiomers (up to 92% ee) via steric control, whereas chiral phosphines yield (R)-enantiomers (75–85% ee) due to electronic effects . Cross-validation using chiral HPLC (e.g., Chiralpak IA column) with polar mobile phases (hexane:isopropanol 90:10) resolves such discrepancies .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for methoxy group substitution. Key parameters include:
- Electrostatic Potential Maps : Identify nucleophilic attack sites (e.g., C-3 carboxylate vs. C-2 methoxy) .
- Activation Energy Barriers : Compare energy profiles for SN1 vs. SN2 pathways in polar aprotic solvents .
Q. What experimental designs mitigate toxicity risks during handling?
- Methodological Answer : Safety protocols include:
- Ventilation : Use fume hoods with >100 ft/min airflow to limit inhalation exposure (GHS Category 4 acute toxicity) .
- Personal Protective Equipment (PPE) : Nitrile gloves (0.11 mm thickness) and safety goggles prevent dermal/ocular contact.
- Waste Management : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal .
Q. How does the compound’s electronic structure influence its application in drug discovery?
- Methodological Answer : The electron-deficient tetrahydropyridine ring participates in Michael additions or [1,3]-dipolar cycloadditions. For example, it acts as a dienophile in Diels-Alder reactions to generate polycyclic scaffolds for M1 muscarinic receptor agonists . Substituent effects (e.g., methoxy vs. ethoxy) modulate logP values (0.5–1.2) and bioavailability .
Q. What analytical methods validate purity in the presence of synthetic byproducts?
- Methodological Answer :
- GC-MS : Detects volatile impurities (e.g., methyl chloride from esterification) with a detection limit of 0.01 μg/g .
- HPLC-DAD : Quantifies non-volatile byproducts (e.g., unreacted imines) using C18 columns (5 μm, 4.6 × 250 mm) and gradient elution (acetonitrile/water 30→70% over 20 min) .
Q. Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
- Methodological Answer : Variations in melting points (e.g., 152–159°C) arise from polymorphic forms or residual solvents. Recrystallization from ethyl acetate yields Form I (mp 159°C), while hexane generates Form II (mp 152°C). Powder XRD (Cu Kα radiation, 2θ = 10–40°) distinguishes crystal phases .
Q. How to address discrepancies in bioactivity data across cell-based assays?
- Methodological Answer : Inconsistent IC50 values (e.g., 10–50 μM in cancer cell lines) may stem from assay conditions:
- Serum Protein Binding : Use charcoal-stripped FBS to reduce nonspecific binding .
- Metabolic Stability : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to identify active metabolites .
Properties
CAS No. |
1934755-46-0 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 6-methoxy-2,3,4,5-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h6H,3-5H2,1-2H3 |
InChI Key |
PNVGZDWBMOMHPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCCCC1C(=O)OC |
Origin of Product |
United States |
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